Ceramide np
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Overview
Description
Ceramide NP, also known as Ceramide 3, is a lipid molecule that naturally occurs in the human skin. It is a type of ceramide, which are essential components of the skin’s structure. This compound plays a crucial role in maintaining the skin’s barrier function, helping to retain moisture and protect against environmental stressors. It consists of a phytosphingosine backbone N-acylated with a normal fatty acid, typically stearic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceramide NP can be synthesized through a series of chemical reactions involving the condensation of phytosphingosine with a fatty acid. The process typically involves the following steps:
Synthesis of Phytosphingosine: This involves the reduction of sphingosine, a long-chain amino alcohol, to produce phytosphingosine.
N-Acylation: Phytosphingosine is then acylated with a fatty acid, such as stearic acid, under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using biotechnological methods involving microbial fermentation. This approach leverages the natural metabolic pathways of certain microorganisms to produce phytosphingosine, which is then chemically modified to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Ceramide NP can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form ceramide derivatives with different functional groups.
Reduction: Reduction reactions can modify the double bonds in the fatty acid chain of this compound.
Substitution: Substitution reactions can replace the fatty acid moiety with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various fatty acids and catalysts are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various ceramide derivatives with altered physical and chemical properties, which can be tailored for specific applications in skincare and pharmaceuticals .
Scientific Research Applications
Ceramide NP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Incorporated into topical formulations to treat skin conditions such as eczema and psoriasis.
Industry: Used in the formulation of skincare products to enhance moisture retention and improve skin barrier function .
Mechanism of Action
Ceramide NP exerts its effects primarily by integrating into the lipid bilayers of the skin, thereby reinforcing the skin’s barrier function. It helps to retain moisture by preventing transepidermal water loss and protects the skin from external stressors. The molecular targets include the lipid matrix of the stratum corneum, where this compound interacts with other lipids such as cholesterol and fatty acids to maintain skin integrity .
Comparison with Similar Compounds
Ceramide NP is unique among ceramides due to its specific structure and function. Similar compounds include:
Ceramide 1: Contains a different fatty acid and is involved in skin barrier function.
Ceramide 2: Similar to this compound but with variations in the fatty acid chain.
Ceramide 6-II: Known for its role in skin hydration and elasticity
This compound stands out due to its superior ability to retain moisture and reinforce the skin barrier, making it a preferred choice in skincare formulations .
Biological Activity
Ceramide NP, a specific type of ceramide characterized by its phytosphingosine backbone, plays a crucial role in maintaining skin barrier function and overall skin health. This article synthesizes current research findings on the biological activities of this compound, focusing on its efficacy in enhancing skin hydration, barrier recovery, and its role in dermatological conditions such as atopic dermatitis (AD).
1. Overview of this compound
Ceramides are lipid molecules that are integral to the structure of the stratum corneum (SC), the outermost layer of the skin. They contribute to the skin's permeability barrier, preventing transepidermal water loss (TEWL) and protecting against environmental aggressors. This compound, specifically, has been shown to have unique properties that enhance its effectiveness in skincare formulations.
This compound functions through several mechanisms:
- Barrier Function Improvement : It enhances the cohesion of the stratum corneum, thereby improving barrier integrity and reducing TEWL.
- Hydration : this compound has excellent water retention properties, which help maintain skin hydration levels.
- Regulation of Epidermal Differentiation : It influences the expression of key genes involved in skin homeostasis and differentiation, such as filaggrin (FLG) and involucrin (INV) .
3.1 Efficacy in Clinical Studies
A study investigating the effects of HP-C. sinensis this compound demonstrated significant improvements in skin barrier function when applied topically. The study highlighted that a 0.5% concentration of HP-C. sinensis this compound cream led to faster recovery from disrupted skin barriers compared to control formulations .
Table 1: Summary of Clinical Findings on this compound
3.2 Comparative Efficacy
In a meta-analysis comparing moisturizers containing ceramides with other treatments for atopic dermatitis, it was found that while TEWL did not show significant differences across groups, ceramide-containing moisturizers significantly improved SCORAD scores, indicating better management of dermatitis symptoms .
4. Case Studies
Several case studies have illustrated the practical applications of this compound:
- Atopic Dermatitis Management : Patients using ceramide-enriched moisturizers reported significant improvements in skin hydration and reduced severity of AD symptoms after two months of treatment .
- Post-Corticosteroid Recovery : A clinical trial showed that a cream containing this compound significantly restored barrier function impaired by corticosteroid use compared to a control vehicle cream .
5. Conclusion
This compound is a potent compound with significant biological activity that supports skin health by enhancing barrier function and hydration while regulating epidermal differentiation. Its efficacy has been demonstrated across various studies and clinical applications, particularly in managing conditions like atopic dermatitis.
6. Future Directions
Further research is warranted to explore:
- The long-term effects of this compound in diverse populations.
- Its potential synergistic effects with other active ingredients in skincare formulations.
- Mechanistic studies to elucidate its role in cellular signaling pathways related to skin health.
The integration of this compound into skincare products represents a promising avenue for improving skin barrier function and overall dermatological health.
Properties
CAS No. |
178436-06-1 |
---|---|
Molecular Formula |
C36H71NO4 |
Molecular Weight |
582.0 g/mol |
IUPAC Name |
(Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1 |
InChI Key |
ATGQXSBKTQANOH-UWVGARPKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Origin of Product |
United States |
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